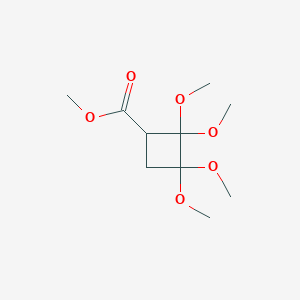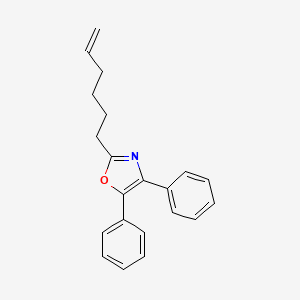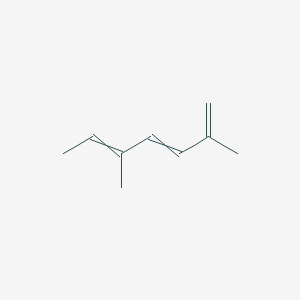![molecular formula C18H25BrN2O B14389797 N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea CAS No. 89472-83-3](/img/structure/B14389797.png)
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Bicyclo[221]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea is a complex organic compound that features a bicyclic heptane structure with a bromophenyl group and a propylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized from norbornane through a series of reactions including bromination and subsequent substitution reactions . The bromophenyl group can be introduced via a Grignard reaction with 4-bromobenzyl bromide . Finally, the propylurea moiety is added through a reaction with propyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propylurea moiety can form hydrogen bonds with active site residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of the urea moiety.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any functional groups.
N-Substituted Bicyclo-Heptan-2-Amines: Compounds with similar bicyclic structures but different substituents.
Uniqueness
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-propylurea is unique due to its combination of a bicyclic heptane core, a bromophenyl group, and a propylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
89472-83-3 |
|---|---|
Formule moléculaire |
C18H25BrN2O |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-1-[(4-bromophenyl)methyl]-3-propylurea |
InChI |
InChI=1S/C18H25BrN2O/c1-2-9-20-18(22)21(12-13-4-7-16(19)8-5-13)17-11-14-3-6-15(17)10-14/h4-5,7-8,14-15,17H,2-3,6,9-12H2,1H3,(H,20,22) |
Clé InChI |
XZDROFQSNPKJIO-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)N(CC1=CC=C(C=C1)Br)C2CC3CCC2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14389730.png)
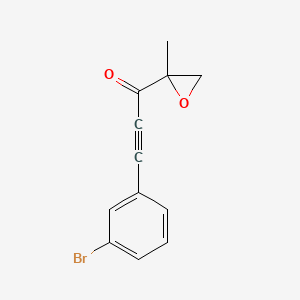
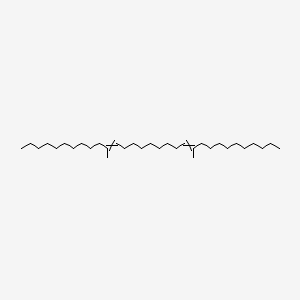
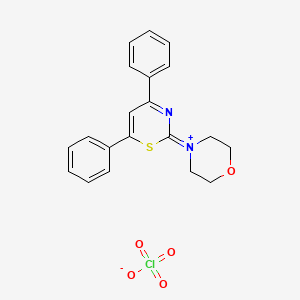
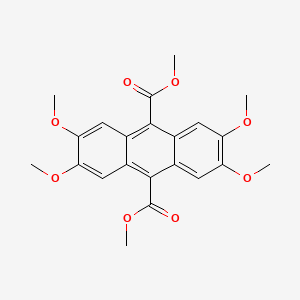
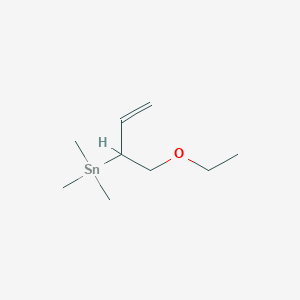
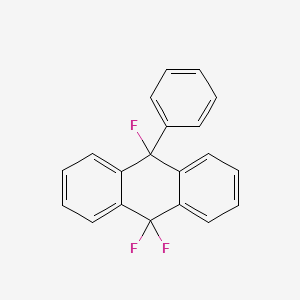
![1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14389756.png)
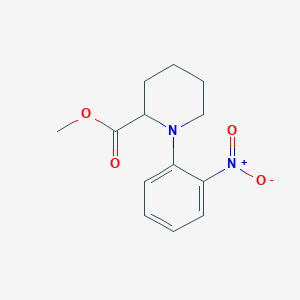
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
